N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a pyrrolidine sulfonyl group and an acetamide side chain linked to a 5-chloro-2-methylphenyl moiety. Its design shares similarities with other dihydropyridinone derivatives, which are often explored for their pharmacological properties, including kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-6-7-14(19)11-15(13)20-17(23)12-21-8-4-5-16(18(21)24)27(25,26)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFPAQGJAJQMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of approximately 307.78 g/mol. Its structure features a chloro-substituted phenyl ring, a pyrrolidine sulfonyl group, and a dihydropyridinyl acetamide moiety, which are crucial for its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O₃S |
| Molecular Weight | 307.78 g/mol |
| LogP | 2.23930 |
| PSA | 46.61000 |
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to the compound . In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, notably A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of novel 5-oxopyrrolidine derivatives, it was found that compounds similar to this compound exhibited structure-dependent anticancer activity. The MTT assay results indicated that certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. Studies have shown promising results against strains of Staphylococcus aureus and other Gram-positive bacteria.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.8 µg/mL |
| Escherichia coli | 15.6 µg/mL |
| Klebsiella pneumoniae | 10 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
The mechanisms underlying the biological activities of this compound include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.
Pathway Interference: The compound might disrupt biochemical pathways critical for the survival of cancer cells or pathogens, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores, such as the dihydropyridinone ring, sulfonyl groups, or acetamide linkages. Below is a comparative analysis with compounds identified in the provided evidence:
Dihydropyridinone Derivatives
- Pyridin-2-one(1): 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. Key Differences: Lacks the pyrrolidine sulfonyl group but includes acetylphenyl and dimethylamino substituents. Biological Relevance: Reported in antimicrobial studies due to its electron-withdrawing cyano groups .
- Pyridin-2-one(2): 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. Key Differences: Substitution of the hydroxyl group with an amino group increases basicity, which may alter binding affinity in enzyme targets. Biological Relevance: Demonstrated moderate activity against Gram-positive bacteria in preliminary assays .
Acetamide-Linked Compounds
- 899713-87-2/2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide: Key Differences: Replaces the dihydropyridinone core with a piperazine ring and fluorinated aromatic groups. The fluorine atoms enhance metabolic stability but reduce electron density compared to the chloro-methylphenyl group in the target compound. Pharmacological Potential: Likely optimized for CNS penetration due to fluorinated aromatic systems .
- 54939-43-4/Acetamide, N-[5-(dimethylamino)-2-[2-[4-nitro-2-[(trifluoromethyl)sulfonyl]phenyl]diazenyl]phenyl]: Key Differences: Incorporates a diazenyl group and trifluoromethyl sulfonyl substituent, which may confer photostability and strong electron-withdrawing effects. Applications: Structural features suggest utility as a dye or sensor molecule .
Sulfonyl-Containing Analogs
- The pyrrolidine sulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., carbonic anhydrase) compared to simpler sulfonamides .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Selectivity: The pyrrolidine sulfonyl group may confer selectivity for sulfonyl-binding enzymes (e.g., proteases) over non-sulfonylated dihydropyridinones .
- Synthetic Challenges: Unlike simpler acetamides (e.g., 899713-87-2), the dihydropyridinone core requires multi-step synthesis, as seen in methods for pyridin-2-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
